3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Overview
Description
3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is an organic compound that features both ester and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves the esterification of 3-hydroxy-2-{[(tert-butoxy)carbonyl]amino}propanoic acid with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the byproduct, acetic acid. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: Yields 3-hydroxy-2-{[(tert-butoxy)carbonyl]amino}propanoic acid and acetic acid.
Oxidation: Can produce various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Leads to the formation of new esters, carbamates, or other substituted products.
Scientific Research Applications
3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug that can be metabolized to release active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its hydrolysis to release active components. The ester and carbamate groups can be cleaved enzymatically or chemically, leading to the formation of 3-hydroxy-2-{[(tert-butoxy)carbonyl]amino}propanoic acid and acetic acid. These products can then interact with molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Lacks the acetyloxy group but shares the carbamate functionality.
3-(Acetyloxy)-2-amino propanoic acid: Similar structure but without the tert-butoxycarbonyl group.
3-(Acetyloxy)-2-{[(methoxy)carbonyl]amino}propanoic acid: Contains a methoxycarbonyl group instead of the tert-butoxycarbonyl group.
Uniqueness
3-(Acetyloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of both ester and carbamate groups, which provide distinct reactivity and potential for diverse applications. The tert-butoxycarbonyl group offers steric protection and can be selectively removed under mild conditions, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVNTRAORYFMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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